propan-2-yl 2H-quinoline-1-carboxylate propan-2-yl 2H-quinoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 17718-20-6
VCID: VC21042686
InChI: InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3
SMILES: CC(C)OC(=O)N1CC=CC2=CC=CC=C21
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

propan-2-yl 2H-quinoline-1-carboxylate

CAS No.: 17718-20-6

Cat. No.: VC21042686

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

propan-2-yl 2H-quinoline-1-carboxylate - 17718-20-6

Specification

CAS No. 17718-20-6
Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name propan-2-yl 2H-quinoline-1-carboxylate
Standard InChI InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3
Standard InChI Key XBPMXUYSYAIPTR-UHFFFAOYSA-N
SMILES CC(C)OC(=O)N1CC=CC2=CC=CC=C21
Canonical SMILES CC(C)OC(=O)N1CC=CC2=CC=CC=C21

Introduction

Propan-2-yl 2H-quinoline-1-carboxylate is a chemical compound with the molecular formula C13H15NO2. It is characterized by its specific ester group, which influences its reactivity and biological activity. The compound is also known as 1(2H)-quinolinecarboxylic acid isopropyl ester, with a CAS number of 17718-20-6 .

Structural Information

  • Molecular Formula: C13H15NO2

  • SMILES: CC(C)OC(=O)N1CC=CC2=CC=CC=C21

  • InChI: InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3

  • InChIKey: XBPMXUYSYAIPTR-UHFFFAOYSA-N

  • Molecular Weight: 217.26 g/mol .

Biological Activities

Propan-2-yl 2H-quinoline-1-carboxylate and its derivatives have been studied for various biological activities:

  • Antimycobacterial Activity: Quinoline derivatives, including this compound, have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 9.2 to 106.4 µM.

  • Anticancer Properties: Modifications to the quinoline framework can yield compounds with potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) cells.

  • Antiviral and Antifungal Activities: Quinoline derivatives have been investigated for their antiviral and antifungal properties, expanding their therapeutic applications.

Synthetic Methodologies

The synthesis of propan-2-yl 2H-quinoline-1-carboxylate typically involves several key steps:

  • Pfitzinger Reaction: This two-component reaction is used to synthesize quinoline carboxylic acids by condensing isatins with substituted ketones under alkaline conditions.

  • Reactions with Hydrazine: The ester group can be reacted with hydrazine to produce hydrazides, which serve as intermediates for further modifications.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Propan-2-yl 2H-quinoline-1-carboxylateC13H15NO2217.2617718-20-6
Quinolinecarboxylic acid, ethyl esterC11H11NO2191.21-
Quinolinecarboxylic acid, methyl esterC10H9NO2177.19-
Quinolinecarboxylic acid, butyl esterC13H15NO2217.26-

The uniqueness of propan-2-yl 2H-quinoline-1-carboxylate lies in its isopropyl ester group, which can provide steric hindrance and affect interactions with enzymes and receptors compared to other esters.

Research Findings

While specific literature on propan-2-yl 2H-quinoline-1-carboxylate is limited, quinoline derivatives have been extensively studied for their biological activities. For instance, a series of quinolin-2-one derivatives showed potent EGFR inhibition and anticancer properties, highlighting the potential of quinoline-based compounds in cancer therapy .

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